REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5](C(OC)=O)=[N:6][CH:7]=1.C[Mg]Br.C([O:17][CH2:18][CH3:19])C.[CH2:20](Cl)Cl.C1CCCCC1>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:20])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
172 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
CH2Cl2 cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
the dark mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 0° C
|
Type
|
CUSTOM
|
Details
|
the reaction now at 0° C.
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated NH4Cl (100 mL) slowly
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 400 mL water and 100 mL EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark residue, which
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
0-25% ethyl acetate/hexanes (30 min), 25% (15 min)
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
Product began eluting at 33 minutes
|
Duration
|
33 min
|
Type
|
CONCENTRATION
|
Details
|
Product fractions were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=NC1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.232 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |